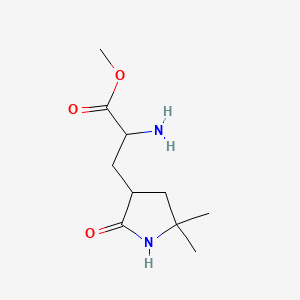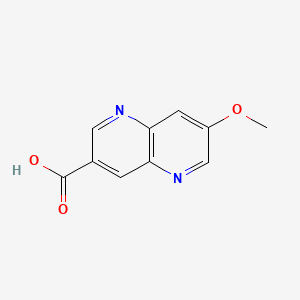
7-Methoxy-1,5-naphthyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by a fused ring system containing two pyridine rings. The presence of a methoxy group at the 7th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,5-naphthyridine-3-carboxylic acid typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the 1,5-naphthyridine skeleton . Another method involves the condensation reaction at elevated temperatures, leading to the formation of the desired naphthyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-1,5-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions include naphthyridine derivatives with modified functional groups, such as hydroxyl, aldehyde, or substituted methoxy groups.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1,5-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Methoxy-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthyridine: The parent compound without the methoxy and carboxylic acid groups.
2-Methyl-3-methoxy-1,5-naphthyridine: A derivative with a methyl group at the 2nd position and a methoxy group at the 3rd position.
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde: A derivative with a hydroxyl group at the 3rd position and an aldehyde group at the 4th position.
Uniqueness
7-Methoxy-1,5-naphthyridine-3-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
7-methoxy-1,5-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-15-7-3-9-8(12-5-7)2-6(4-11-9)10(13)14/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
POSUXZYBUGDMTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C(C=N2)C(=O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


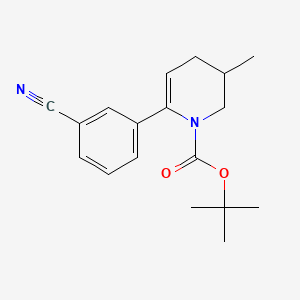
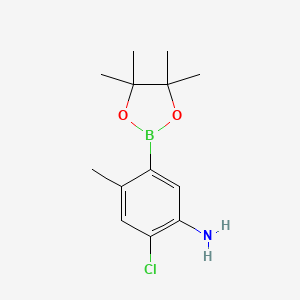


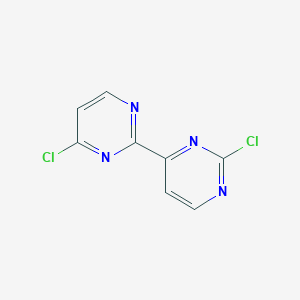
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester](/img/structure/B13933647.png)
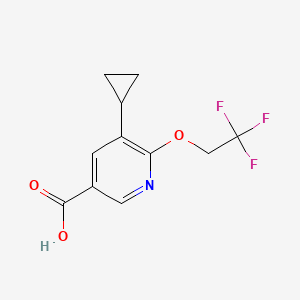
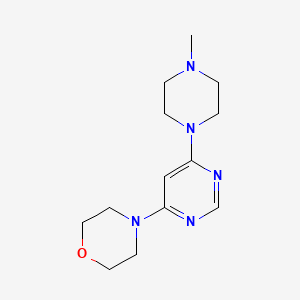
![3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13933662.png)
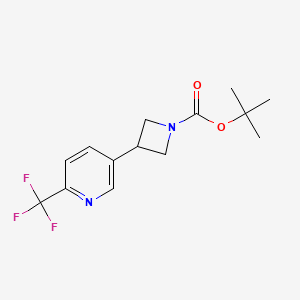

![3,4,5-Trifluoro-[1,1-biphenyl]-2-amine](/img/structure/B13933675.png)
